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Introduction
Focused Ion Beam (FIB) technology is a cornerstone technique for site-specific analysis and

sample preparation on the micro- and nano-scale.[1] When integrated into a dual-beam

platform with a Scanning Electron Microscope (FIB-SEM), it provides an unparalleled ability to

mill into a sample and immediately image the freshly exposed subsurface with high resolution.

[2] This application note provides a detailed overview and protocol for using FIB to create

precise cross-sections for the analysis of material structures, interfaces, defects, and layers.

This technique is invaluable for materials science, semiconductor failure analysis, and the

structural characterization of complex drug delivery systems.[3][4]

Principle of Operation
A FIB system operates in a manner analogous to an SEM; however, instead of a beam of

electrons, it uses a finely focused beam of ions—typically Gallium (Ga+).[5][6] These heavy

ions are accelerated towards the sample surface and, upon impact, sputter atoms from the

target material.[5] This sputtering process allows for the precise milling or etching of the

sample. By scanning the beam in a defined pattern, trenches can be cut to reveal a vertical

cross-section of the subsurface.[7] The interaction of the ion beam with the sample also

generates secondary electrons and secondary ions, which can be collected to form an image,

providing real-time feedback during the milling process.[5]
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Instrumentation: The Dual-Beam FIB-SEM System
Modern cross-sectional analysis is predominantly performed in a dual-beam FIB-SEM

instrument, which combines an ion column and an electron column in a single vacuum

chamber.

Ion Column: Generates, accelerates, and focuses the ion beam (e.g., Ga+) onto the sample.

It is used for milling and imaging.

Electron Column: Provides high-resolution, non-destructive imaging of the sample surface

and the milled cross-section.[8]

Gas Injection System (GIS): A critical component that introduces precursor gases near the

sample surface. The ion or electron beam can decompose these gases, leading to the

localized deposition of materials like platinum (Pt) or tungsten (W) for surface protection or

carbon for conduction.[1]

Nanomanipulator: A fine probe used for the in-situ lift-out of milled sections (lamellae) for

subsequent Transmission Electron Microscopy (TEM) analysis, a common extension of the

cross-sectioning workflow.[3]

General Experimental Workflow
The process of creating a clean, viewable cross-section involves several key steps, from initial

sample preparation to final high-resolution imaging. The logical flow ensures the preservation

of the area of interest and minimizes artifacts.
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Caption: General workflow for creating a cross-section using a FIB-SEM system.

Detailed Protocols
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Protocol 1: Protective Layer Deposition
To prevent surface damage from the ion beam and reduce curtaining artifacts, a protective

layer is deposited over the region of interest.[7] Platinum (Pt) is commonly used.

Locate Target Area: Use the electron beam to identify the precise area for cross-sectioning.

Position GIS Needle: Carefully insert the GIS needle, positioning it close to the sample

surface (~100-200 µm away) and near the area of interest.

Define Deposition Area: In the FIB software, define a rectangular pattern over the target

area. A typical size is 10-20 µm long, 1-2 µm wide, and 1-2 µm thick.

Initiate Deposition: Open the GIS valve to release the precursor gas. Simultaneously, start

scanning the ion beam (or electron beam for more delicate samples) within the defined

pattern.

Complete and Retract: Once the desired thickness is achieved, stop the beam scanning,

close the GIS valve, and fully retract the needle.

Protocol 2: Cross-Section Milling
This process uses sequential milling steps with decreasing ion beam currents to efficiently

remove material while creating a high-quality final surface.[9]

Coarse Milling:

Define large rectangular milling patterns on either side of the protective layer. These are

the "trenches."

Select a high beam current (e.g., 5-30 nA) for rapid material removal.[5] The accelerating

voltage is typically kept at 30 kV.[10]

Mill the trenches to the desired depth, leaving a central wall containing the area of interest.

The front trench allows for viewing the cross-section.

Fine Milling (Polishing):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://myscope.training/FIB_Introduction_to_cross_sectioning
https://www.azom.com/article.aspx?ArticleID=23346
https://analyticalanswersinc.com/wp-content/uploads/2016/08/Focused-Ion-Beam.pdf
https://www.researchgate.net/figure/Cross-sectional-TEM-sample-preparation-by-FIB-millinga-The-selected-region-from-the_fig5_256837633
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reduce the beam current significantly (e.g., 100-500 pA).

Define a new milling pattern that slightly overlaps with the cross-sectional face created

during the coarse mill.

Mill away a thin layer of material. This step removes material damaged by the high-current

beam and smooths the surface.

Final Polishing:

Further, reduce the beam current to a very low setting (e.g., 10-50 pA).

Perform a final, gentle scan over the cross-sectional face. This "cleaning" step produces a

smooth, mirror-like finish ideal for high-resolution imaging.[7]

Data Presentation: Quantitative Parameters
The choice of FIB parameters is critical and depends heavily on the sample material. The

following table summarizes typical starting parameters for milling different materials. Milling rate

is defined as the volume of material removed per unit of charge (µm³/nC).
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Material
Milling
Stage

Ion Beam
Current

Acceleratin
g Voltage

Typical
Milling Rate
(µm³/nC)

Notes

Silicon (Si) Coarse 10 - 60 nA 30 kV ~0.25

Standard

material,

predictable

milling.

Polishing 50 - 200 pA 30 kV ~0.20

Lower

currents are

used to

minimize

amorphizatio

n.

Copper (Cu) Coarse 10 - 60 nA 30 kV ~0.50

Higher

sputter yield

than Si; mills

faster.

Polishing 100 - 500 pA 30 kV ~0.45

Prone to

redeposition

if not

managed.

Polymers Coarse 1 - 10 nA 30 kV Varies widely

Use lower

currents to

avoid

excessive

heating and

melting.[11]

Polishing 10 - 100 pA 5 - 16 kV Varies widely

Lower

voltages can

reduce beam

damage.

Ceramics

(Al₂O₃)

Coarse 15 - 65 nA 30 kV ~0.15 Lower sputter

yield;
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requires more

time.

Polishing 50 - 300 pA 30 kV ~0.12

Can be prone

to charging;

may require a

conductive

coat.

Note: Milling rates are approximate and can be influenced by factors like crystal orientation and

the angle of incidence of the ion beam.[12]

Common Artifacts and Mitigation Strategies
FIB processing is inherently destructive and can introduce artifacts that may complicate

analysis.[13] Understanding and mitigating these is crucial for accurate results.
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Caption: Relationship between common FIB artifacts and their mitigation strategies.
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Curtaining: Vertical striations on the cross-section face, often caused by variations in milling

rates across different materials or topographic irregularities on the surface.[6]

Mitigation: Deposit a thick, uniform protective layer to create a smooth surface before

milling.[6][7] Employing a "rocking stage" or slight tilt during the final polish can also

average out the effect.[14]

Ion Implantation and Amorphization: The Ga+ ions can become embedded in the near-

surface region of the cross-section, creating an amorphous layer.[11] This is a significant

concern for TEM analysis.

Mitigation: Use a low accelerating voltage (e.g., 2-5 kV) for the final polishing steps. This

reduces the penetration depth of the ions.[15]

Redeposition: Sputtered material can redeposit onto the freshly milled face or adjacent

areas.

Mitigation: Optimize the milling geometry and strategy. Ensure trenches are sufficiently

large and consider tilting the sample to allow sputtered material to escape.

Heating: The energy transfer from the ion beam can cause localized heating, which is

particularly problematic for soft materials like polymers.[15]

Mitigation: Use the lowest possible beam currents and consider pausing between milling

steps to allow heat to dissipate.

Conclusion
FIB cross-sectioning is a powerful and versatile technique for revealing subsurface micro- and

nanostructures with high precision.[4] By following systematic protocols and understanding the

interplay between beam parameters and material properties, researchers can generate clean,

artifact-minimized cross-sections suitable for high-resolution imaging and analysis. Careful

attention to surface protection and the use of multi-step milling strategies are paramount to

achieving reliable and accurate results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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